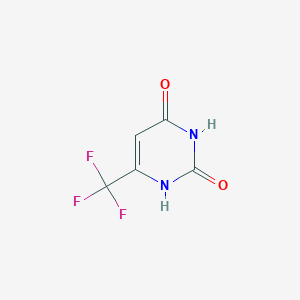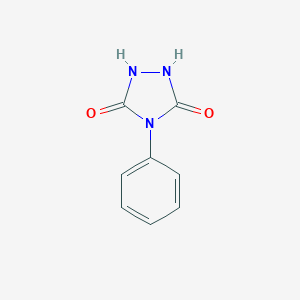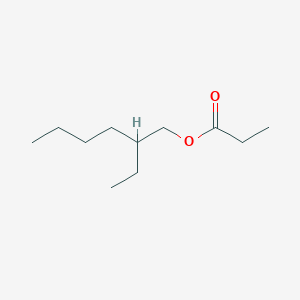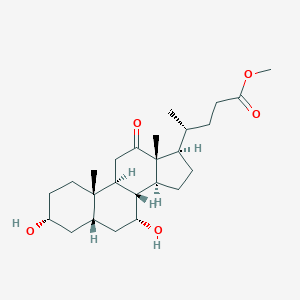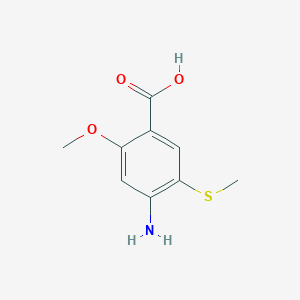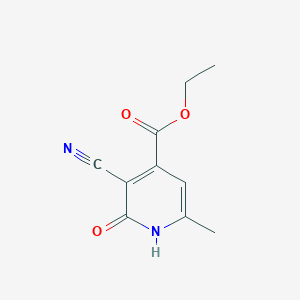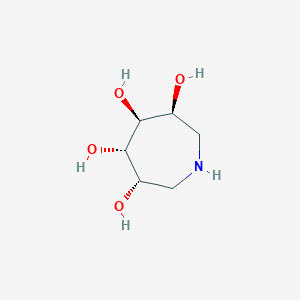![molecular formula C19H19N3O2 B107824 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one CAS No. 16688-23-6](/img/structure/B107824.png)
5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one, also known as Cmpd-7, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various studies, including its ability to inhibit the growth of cancer cells and its potential use as a therapeutic agent for neurological disorders. In
Mécanisme D'action
The mechanism of action of 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Specifically, 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are both involved in the regulation of cell growth and division.
Effets Biochimiques Et Physiologiques
5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells, 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one has also been shown to have anti-inflammatory properties and to improve cognitive function in animal models of Alzheimer's disease. Additionally, 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one has been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one in lab experiments is its ability to selectively target certain enzymes and proteins, making it a valuable tool for studying the mechanisms of cell growth and proliferation. Additionally, 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one has a low toxicity profile, making it a safer alternative to other compounds that may have harmful side effects. However, one of the limitations of using 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one in lab experiments is its relatively high cost, which may limit its accessibility for some researchers.
Orientations Futures
There are several future directions for research on 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one and its potential applications in cancer treatment. Finally, there is a need for more research on the synthesis and purification of 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one to make it more accessible to researchers.
Méthodes De Synthèse
The synthesis of 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one involves several steps, including the reaction of 2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one with N-methylaniline in the presence of a catalyst. The resulting product is then reacted with methoxyamine hydrochloride and trifluoroacetic acid to produce 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one in high purity.
Applications De Recherche Scientifique
5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one has been studied extensively for its potential use in scientific research. One of the most promising applications of 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one is its ability to inhibit the growth of cancer cells. Studies have shown that 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one has been shown to have potential therapeutic effects on neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
16688-23-6 |
|---|---|
Nom du produit |
5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
Formule moléculaire |
C19H19N3O2 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C19H19N3O2/c1-21(13-7-4-3-5-8-13)15-11-12-22-18(15)20-17-14(19(22)23)9-6-10-16(17)24-2/h3-10,15H,11-12H2,1-2H3 |
Clé InChI |
MRMJIOBFKOKOTM-UHFFFAOYSA-N |
SMILES |
CN(C1CCN2C1=NC3=C(C2=O)C=CC=C3OC)C4=CC=CC=C4 |
SMILES canonique |
CN(C1CCN2C1=NC3=C(C2=O)C=CC=C3OC)C4=CC=CC=C4 |
Synonymes |
Pyrrolo[2,1-b]quinazolin-9(1H)-one, 2,3-dihydro-5-methoxy-3-(methylphenylamino)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



